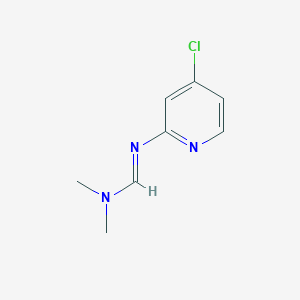
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is an organophosphorus compound with the molecular formula C29H30P2. This compound is known for its unique structure, which includes two diphenylphosphanyl groups attached to a dimethylpentane backbone. It is primarily used as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide. Another method includes the use of diphenylphosphine in the presence of caesium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems where phosphine ligands play a role in enzyme activity and protein interactions.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione exerts its effects involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,4-Bis(diphenylphosphino)butane
- 1,6-Bis(diphenylphosphino)hexane
- Bis(diphenylphosphino)acetylene
Uniqueness
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
89243-79-8 |
|---|---|
Molekularformel |
C31H30O2P2 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
1,5-bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione |
InChI |
InChI=1S/C31H30O2P2/c1-31(2,23-29(32)34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(33)35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChI-Schlüssel |
DWLXGPGTTGMNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


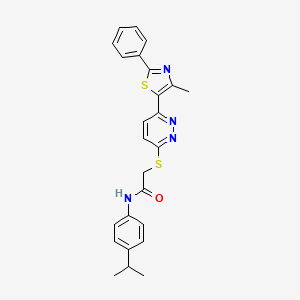
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
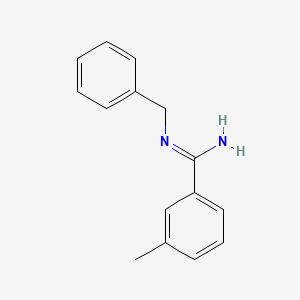
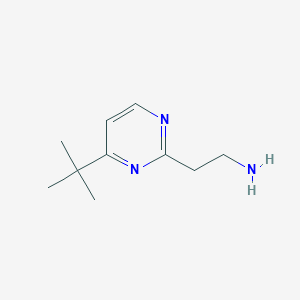
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)

![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
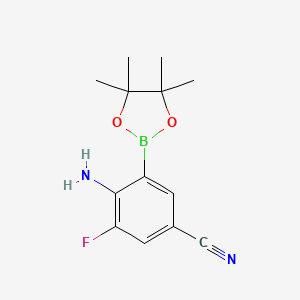



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)

